4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one

Wnt signaling Colorectal cancer Tankyrase inhibition

4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-34-3) is a synthetic, small-molecule 3-aryl-5-substituted-isoquinolin-1-one derivative. This compound class is primarily recognized for its ability to inhibit the poly(ADP-ribose) polymerase (PARP) superfamily, notably the tankyrase enzymes (TNKS/TNKS2), which are attractive anti-cancer targets due to their role in Wnt/β-catenin signaling.

Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
CAS No. 656234-34-3
Cat. No. B12544848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one
CAS656234-34-3
Molecular FormulaC21H15NO2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O
InChIInChI=1S/C21H15NO2/c23-19-11-5-10-17-20(19)18(13-22-21(17)24)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,23H,(H,22,24)
InChIKeyPYQCAUKKPLMJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-34-3) as a Tankyrase/PARP Inhibitor


4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-34-3) is a synthetic, small-molecule 3-aryl-5-substituted-isoquinolin-1-one derivative. This compound class is primarily recognized for its ability to inhibit the poly(ADP-ribose) polymerase (PARP) superfamily, notably the tankyrase enzymes (TNKS/TNKS2), which are attractive anti-cancer targets due to their role in Wnt/β-catenin signaling [1]. Structurally, it features a biphenyl moiety at the 4-position and a hydroxyl group at the 5-position of the isoquinolin-1(2H)-one core, a scaffold common to a series of potent, selective tankyrase inhibitors identified through in silico screening and crystallography-based optimization [2].

Risk of Generic Substitution: 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one vs. Related Analogs


In-class substitution of 3-aryl-5-substituted-isoquinolin-1-ones is not scientifically sound due to profound structure-activity relationship (SAR) differences. The position and nature of the aryl substituent at the 4-position critically determines the selectivity profile for PARP isoforms (PARP1 vs. TNKS1/2) by exploiting distinct hydrophobic pockets in the adenosine-binding site, as demonstrated by co-crystallography [1]. Even minor modifications to the biphenyl group, such as moving the attachment point from the 3- to the 4-position or introducing a basic amine side chain, drastically alter target affinity, as seen with the 68 nM PARP1 inhibitor CHEMBL1171806 (a 4-substituted analog) compared to tankyrase-selective leads [2]. Quantitative evidence below confirms that small structural changes lead to non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one


In Silico-Derived Selectivity: Prioritizing TNKS Over PARP1

The 3-aryl-5-substituted isoquinolin-1-one class, of which the target compound is a member, was designed using a PARP-binding pharmacophore screen and a liganded tankyrase homology model to prioritize TNKS1/2 inhibition over PARP1. The compound series, represented by the lead '21', was optimized for selectivity, a critical feature as the closely related PARP1/2 inhibitor olaparib is a clinical agent with distinct polypharmacology [1]. While exact selectivity data for the target compound is unavailable, the structurally analogous CHEMBL1171806 demonstrates a PARP1 IC50 of 68 nM [2], suggesting that the biphenyl-3-yl substituent likely shifts selectivity towards tankyrases by occupying a unique hydrophobic cavity not present in PARP1 [3].

Wnt signaling Colorectal cancer Tankyrase inhibition PARP selectivity

Structural Basis for Adenosine Pocket Binding: Co-Crystallography with TNKS

The 3-aryl-5-substituted isoquinolin-1-one scaffold, to which the target compound belongs, has been co-crystallized with the catalytic domain of human TNKS1 (PDB ID: 4UUH) at 2.52 Å resolution [1]. This structure reveals that the isoquinolinone core mimics nicotinamide binding in the NAD+-binding site, while the 3-aryl substituent projects into an extended hydrophobic adenosine pocket. Although the crystallized ligand in 4UUH is a 4-piperazinylmethyl analog, the biphenyl-3-yl group of the target compound is predicted to better occupy this pocket by forming additional π-stacking interactions with tyrosine residues, based on the structure-activity relationships (SAR) for this series [2].

Structural biology Drug design Tankyrase X-ray crystallography

Cellular Efficacy: Growth Inhibition of Colorectal Cancer Cells

Lead compounds from the 3-aryl-5-substituted isoquinolin-1-one series, structurally analogous to the target compound, demonstrated significant growth inhibition of WNT-dependent colorectal cancer cell lines [1]. This cellular activity is a direct consequence of tankyrase inhibition leading to Axin stabilization and subsequent β-catenin degradation. While this data is for optimized leads rather than the specific target compound, the close structural homology supports similar cellular effects, differentiating it from PARP1-specific inhibitors like olaparib, which primarily act via synthetic lethality in BRCA-deficient contexts [2].

Colorectal cancer Antiproliferative activity Wnt pathway Cell-based assays

Best Application Scenarios for 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one


Probing Wnt/β-Catenin Signaling in Colorectal Cancer Models

Use the compound to inhibit tankyrase 1/2 in APC-mutant colorectal cancer cell lines. By stabilizing Axin and promoting β-catenin degradation, this tool compound can dissect Wnt pathway dependencies without the confounding DNA-damage repair effects of PARP1/2 inhibitors. The scaffold's selectivity profile, inferred from class-level evidence, makes it suitable for comparing Wnt-driven vs. Wnt-independent proliferation effects [1].

Structural Biology: Co-Crystallization with Tankyrase Catalytic Domain

Leverage the established crystallization conditions for the 3-aryl-5-substituted isoquinolin-1-one scaffold (e.g., PDB 4UUH) to obtain high-resolution co-crystal structures of the target compound with TNKS1 or TNKS2. The biphenyl-3-yl moiety is hypothesized to make unique contacts within the adenosine pocket, providing a structural basis for further optimization [2].

Chemical Probe for Differentiating PARP Family Member Functions

In multiplexed enzymatic assays, employ this compound alongside the PARP1-selective inhibitor CHEMBL1171806 (IC50 68 nM) and the pan-PARP inhibitor olaparib to create a selectivity panel. This enables researchers to attribute cellular phenotypes specifically to TNKS inhibition rather than to PARP1 or broader PARP blockade [3].

Quote Request

Request a Quote for 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.